molecular formula C6H9N3O B2668767 N-[(1H-pyrazol-3-yl)methyl]acetamide CAS No. 90030-58-3

N-[(1H-pyrazol-3-yl)methyl]acetamide

Cat. No.: B2668767
CAS No.: 90030-58-3
M. Wt: 139.158
InChI Key: REXHZYNNJKUBPO-UHFFFAOYSA-N
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Description

N-[(1H-pyrazol-3-yl)methyl]acetamide is an organic compound characterized by a pyrazole ring attached to an acetamide groupThe pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a common scaffold in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-pyrazol-3-yl)methyl]acetamide typically involves the reaction of pyrazole derivatives with acetamide. One common method includes the three-component reaction of pyrazole, formaldehyde, and acetamide under controlled conditions. The reaction is carried out at temperatures ranging from 140 to 160°C without a solvent, and the reaction time is between 3 to 10 hours . The purification process involves distillation under reduced pressure to remove excess starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[(1H-pyrazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(1H-pyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its binding to these targets, altering their function and downstream signaling pathways .

Comparison with Similar Compounds

  • N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide
  • N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide
  • N-[(1H-pyrazol-1-yl)methyl]acetamide

Comparison: N-[(1H-pyrazol-3-yl)methyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Properties

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXHZYNNJKUBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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